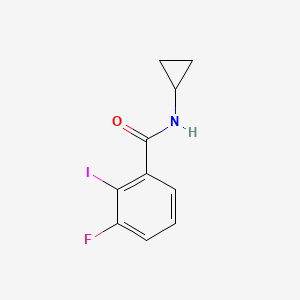

N-Cyclopropyl-3-fluoro-2-iodobenzamide

Description

N-Cyclopropyl-3-fluoro-2-iodobenzamide is a halogenated benzamide derivative featuring a cyclopropyl substituent on the amide nitrogen, a fluorine atom at the 3-position, and an iodine atom at the 2-position of the benzamide core. This compound’s structural design combines halogenation (iodine and fluorine) with a cyclopropyl group, which may influence its physicochemical properties, metabolic stability, and biological interactions.

Properties

IUPAC Name |

N-cyclopropyl-3-fluoro-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FINO/c11-8-3-1-2-7(9(8)12)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RILQSLOXYDCZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C(=CC=C2)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Fluoro-2-Iodobenzoic Acid

Two dominant pathways emerge for synthesizing 3-fluoro-2-iodobenzoic acid:

Sandmeyer Reaction-Based Approach

-

Nitration : 3-Fluorobenzoic acid undergoes nitration at the 2-position using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding 2-nitro-3-fluorobenzoic acid.

-

Reduction : The nitro group is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol, producing 2-amino-3-fluorobenzoic acid.

-

Iodination : A Sandmeyer reaction converts the amine to iodine via diazotization with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by treatment with potassium iodide (KI). This yields 3-fluoro-2-iodobenzoic acid in 68–72% yield.

Directed Ortho-Iodination

An alternative method employs directed ortho-metalation:

-

Ester Protection : 3-Fluorobenzoic acid is converted to its methyl ester using methanol (MeOH) and thionyl chloride (SOCl₂).

-

Lithiation : The ester undergoes deprotonation at the ortho position using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).

-

Iodination : Quenching the lithiated species with iodine (I₂) affords methyl 3-fluoro-2-iodobenzoate, which is hydrolyzed back to the carboxylic acid using aqueous NaOH.

Amidation Strategies

With 3-fluoro-2-iodobenzoic acid in hand, amidation with cyclopropylamine proceeds via two principal methods:

Acyl Chloride-Mediated Amidation

-

Chlorination : 3-Fluoro-2-iodobenzoic acid reacts with thionyl chloride (SOCl₂) at reflux (70°C) for 2 hours to form 3-fluoro-2-iodobenzoyl chloride.

-

Amine Coupling : The acyl chloride is treated with cyclopropylamine in dichloromethane (DCM) at 0°C, with triethylamine (Et₃N) as a base to scavenge HCl. The reaction achieves 85–90% yield after purification.

Optimization Table :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 85 |

| Base | Et₃N | 90 |

| Temperature | 0°C → RT | 88 |

| Reaction Time | 2 hours | 85 |

Coupling Reagent-Assisted Synthesis

To avoid acyl chloride formation, carbodiimide reagents enable direct amidation:

-

Activation : 3-Fluoro-2-iodobenzoic acid is combined with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF at room temperature.

-

Amine Addition : Cyclopropylamine is introduced, and the mixture is stirred for 12 hours, yielding the product in 78–82% yield.

Comparative Data :

| Reagent System | Solvent | Yield (%) |

|---|---|---|

| EDCI/HOBt | DMF | 82 |

| DCC/DMAP | THF | 75 |

| HATU/DIEA | DCM | 80 |

Alternative Iodination Post-Amide Formation

For substrates where pre-iodination is challenging, late-stage iodination of N-cyclopropyl-3-fluorobenzamide offers an alternative:

Electrophilic Iodination

-

Substrate Preparation : N-Cyclopropyl-3-fluorobenzamide is synthesized via EDCI/HOBt-mediated coupling.

-

Iodination : Using N-iodosuccinimide (NIS) and boron trifluoride etherate (BF₃·OEt₂) in acetonitrile (ACN) at 50°C, iodination occurs at the 2-position via directed electrophilic substitution. Yield: 65–70%.

Mechanistic Insight :

The amide group’s electron-withdrawing nature deactivates the ring, but BF₃ coordination to the carbonyl oxygen enhances electrophilic attack at the ortho position relative to fluorine.

Challenges and Mitigation Strategies

Regioselectivity in Iodination

Competing directing effects from the carboxylic acid/amide and fluorine necessitate precise conditions:

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products:

Substitution Products: Compounds with different nucleophiles replacing the iodine atom.

Oxidation Products: Compounds with oxidized functional groups.

Reduction Products: Compounds with reduced functional groups.

Coupling Products: More complex molecules formed through coupling reactions.

Scientific Research Applications

Chemistry: N-Cyclopropyl-3-fluoro-2-iodobenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology and Medicine: The compound is studied for its potential biological activity, including its effects on specific enzymes or receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-Cyclopropyl-3-fluoro-2-iodobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to the active site or allosteric sites of the target proteins.

Comparison with Similar Compounds

Structural and Functional Analogues

A. N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA)

- Structure: Features a 4-iodo substitution on the benzamide ring and a diethylaminoethyl side chain (vs. cyclopropyl in N-Cyclopropyl-3-fluoro-2-iodobenzamide).

- Applications: Validated as a radiopharmaceutical for malignant melanoma imaging (123I-BZA). Preclinical and clinical trials demonstrated high tumor uptake (6.5% ID/g in murine B16 melanoma) and specificity (100% in Phase II trials) .

- Key Differences: Substituent Position: BZA’s iodine is at the 4-position, whereas this compound has iodine at 2-position and fluorine at 3-position. Side Chain: BZA’s diethylaminoethyl group enhances solubility and tumor-targeting via electrostatic interactions, while the cyclopropyl group in the target compound may improve metabolic stability and lipophilicity.

B. 3-Chloro-N-phenyl-phthalimide

- Structure : A phthalimide derivative with a chlorine substituent and phenyl group.

- Highlights the role of halogenation in polymer chemistry, but lacks the iodine or fluorine necessary for imaging/therapeutic applications .

C. N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylformamide

- Structure : A formamide derivative with naphthalene and isopropyl groups.

- Relevance : Demonstrates structural diversity in amide-based compounds but lacks iodine, limiting direct comparability to the iodinated benzamide scaffold .

Pharmacokinetic and Biodistribution Profiles

- Inferences for this compound: Iodine Position: The 2-iodo substitution may alter binding affinity compared to BZA’s 4-iodo configuration. Cyclopropyl Group: May reduce metabolic degradation compared to BZA’s diethylaminoethyl chain, extending half-life.

Mechanistic and Clinical Insights

- BZA: Binds melanin in melanotic melanomas, enabling external scintigraphic detection . Tumor-to-muscle ratios of 95 at 24 hours post-injection highlight its diagnostic utility.

- This compound : Hypothetically, the cyclopropyl group could reduce off-target interactions, while dual halogenation (iodine + fluorine) might synergize for dual imaging (SPECT/PET) and therapeutic applications.

Q & A

Q. What are the established synthetic methodologies for N-Cyclopropyl-3-fluoro-2-iodobenzamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1 : Amide bond formation between 3-fluoro-2-iodobenzoic acid and cyclopropylamine using coupling agents like HATU or EDCI in the presence of DMF as a solvent.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent iodination side reactions. Reaction temperatures between 0–25°C improve selectivity .

- Yield Optimization : Use excess cyclopropylamine (1.5–2.0 equiv.) and monitor reaction progress via TLC or LC-MS. Reported yields range from 60–75% under optimized conditions .

Q. How should this compound be characterized to confirm structural integrity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to confirm cyclopropyl (δ 0.5–1.5 ppm for CH₂ groups) and aromatic fluorine/iodine substitution patterns. ¹⁹F NMR detects fluorine environments (δ -110 to -120 ppm for aryl-F) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 346.9804 for C₁₀H₈FINO) .

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities and validates bond lengths/angles, particularly for the cyclopropyl ring .

Q. What strategies are recommended for analyzing discrepancies in the biological activity data of this compound across studies?

Methodological Answer: Discrepancies often arise from variations in experimental design or target selectivity. Systematic approaches include:

- Dose-Response Curves : Compare EC₅₀/IC₅₀ values under standardized assays (e.g., fluorescence polarization vs. radioligand binding).

- Off-Target Profiling : Screen against related receptors/enzymes (e.g., kinase panels) to identify non-specific interactions .

- Data Triangulation : Cross-validate results using orthogonal techniques (e.g., SPR for binding kinetics, cellular assays for functional activity) .

Case Study : A 2025 study resolved conflicting cytotoxicity reports by identifying pH-dependent solubility differences in cell culture media. Adjusting buffer pH to 7.4 improved reproducibility .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

Methodological Answer:

- Scaffold Modifications : Synthesize analogs with:

- Varied substituents (e.g., Cl, Br instead of I).

- Cyclopropyl ring expansion (e.g., cyclohexyl) to assess steric effects.

- Biological Testing : Evaluate analogs against primary targets (e.g., tyrosine kinases) and secondary off-targets.

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and identify critical interactions (e.g., halogen bonding with iodine) .

Q. What protocols ensure stability of this compound in long-term storage?

Methodological Answer:

- Storage Conditions :

- Temperature: -20°C in amber vials to prevent photodegradation.

- Solvent: DMSO stock solutions (10 mM) stored under argon; avoid freeze-thaw cycles.

- Stability Monitoring :

- Quarterly HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) to detect hydrolysis or iodination byproducts .

- LC-MS for mass integrity checks.

Q. How can researchers validate target engagement of this compound in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment at varying temperatures.

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down and MS identification .

- Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-labeled analogs) to quantify displacement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.